Hexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.64 mg/mL at 30 °C

In water, 5.64X10+3 mg/L at 30 °C

In water, 0.6 wt% (6000 mg/L) at 20 °C

Very soluble in ethanol, ethyl ether; soluble in acetone, benzene

Miscible with alcohol, propylene glycol and most fixed oils

very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils

Synonyms

Canonical SMILES

Agriculture and Food Science

Post-harvest storage

Research suggests that hexanal can extend the shelf life of fruits by delaying ripening and reducing spoilage. Studies have shown its effectiveness in fruits like mangoes, strawberries, and apples []. The mechanism is believed to involve inhibiting enzymes responsible for cell wall degradation and fruit softening.

Food flavoring

Hexanal is a natural component of various fruits and vegetables, contributing to their characteristic aromas. It can be used as a food flavoring agent, though safety regulations and limitations exist.

Medical Research

Antimicrobial properties

Studies have investigated the potential antimicrobial properties of hexanal against various bacteria and fungi. However, more research is needed to understand its efficacy and safety in this context.

Other potential applications

Hexanal has been explored in other areas of medical research, including its potential role in wound healing and cancer treatment. However, these applications are still under investigation and require further study [, ].

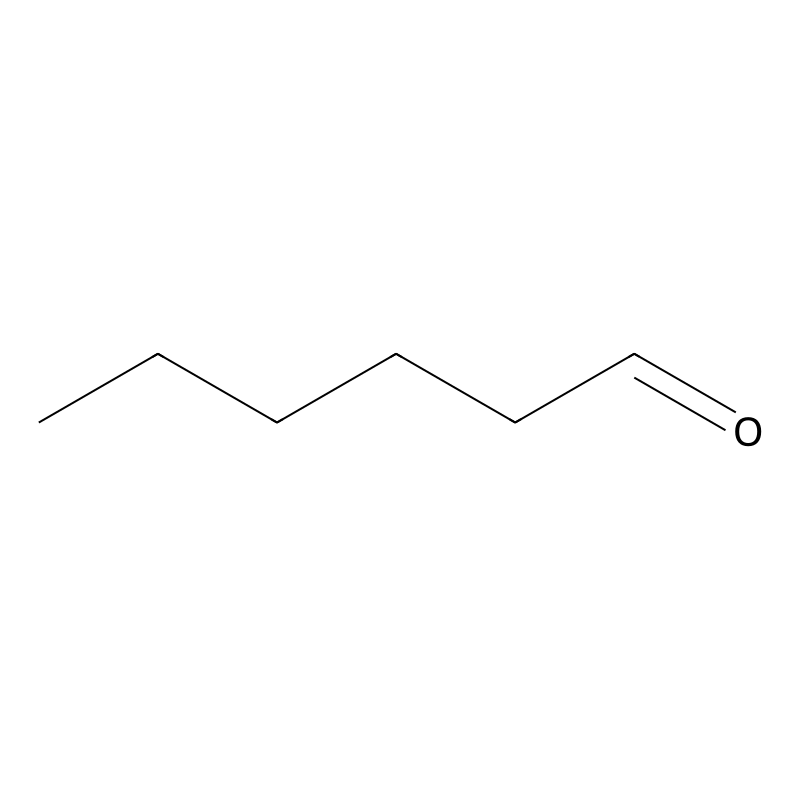

Hexanal, also known as hexanaldehyde or caproaldehyde, is a six-carbon straight-chain aldehyde with the chemical formula . It appears as a clear liquid with a boiling point of 131 °C at atmospheric pressure. Hexanal is characterized by its fruity aroma, reminiscent of freshly cut grass, and is naturally found in various foods, including olive oil, pears, and avocados . The compound plays a significant role in the flavor industry due to its pleasant scent and taste profile.

- Oxidation: Hexanal can be oxidized to hexanoic acid by aldehyde dehydrogenase enzymes, primarily in the liver . This reaction is crucial for its metabolism in biological systems.

- Autoxidation: In the presence of hydroxyl radicals (OH), hexanal can undergo autoxidation, leading to various oxidation products. Studies indicate that both aldehydic and non-aldehydic hydrogen abstraction pathways contribute to this process .

- Acid-Catalyzed Reactions: Hexanal reacts with sulfuric acid particles, resulting in products such as aldol condensation products and hemiacetals, depending on the concentration of the acid . These reactions can significantly alter the vapor pressure of the resulting compounds.

Hexanal exhibits various biological activities:

- Pheromonal Role: Research has shown that hexanal acts as a pheromone in rats. When combined with its isomer 4-methylpentanal, it induces increased anxiety behaviors among exposed rodents, particularly under stress conditions .

- Antimicrobial Properties: Hexanal has been investigated for its potential antimicrobial activities, particularly in preventing fruit spoilage. Its natural occurrence suggests a role in plant defense mechanisms against pathogens .

The synthesis of hexanal has evolved since its first reported preparation by P. Bagard in 1907. Common methods include:

- Oxidation of 1-Hexanol: Hexanal can be synthesized through the oxidation of 1-hexanol using oxidizing agents such as potassium dichromate or chromium trioxide.

- Aldol Condensation: Another method involves the aldol condensation of acetaldehyde followed by dehydration to yield hexanal.

- Hydroformylation: The hydroformylation of propylene can also produce hexanal through the addition of carbon monoxide and hydrogen in the presence of a catalyst .

Hexanal finds diverse applications across various industries:

- Flavoring Agent: Its fruity aroma makes it valuable in food and beverage formulations.

- Fragrance Industry: Hexanal is utilized in perfumes and cosmetic products for its pleasant scent.

- Agricultural Use: It serves as a natural extract to prevent spoilage in fruits and vegetables .

- Chemical Intermediate: Hexanal is used as an intermediate in synthesizing other chemicals, including pharmaceuticals and agrochemicals.

Studies have explored the interactions of hexanal with various biological systems:

- Protein Interactions: Hexanal can react with proteins and lipids under oxidative conditions, leading to modifications that may affect cellular functions. For instance, it forms hydroperoxides when reacting with lysine residues in proteins .

- Environmental Interactions: Hexanal's behavior in atmospheric chemistry has been studied extensively. Its reactions with hydroxyl radicals contribute to secondary organic aerosol formation, impacting air quality and climate .

Hexanal shares similarities with several other aldehydes but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pentanal | Shorter carbon chain; less fruity aroma | |

| Heptanal | Longer carbon chain; slightly different scent | |

| Octanal | More pronounced fatty odor | |

| 4-Methylpentanal | Isomer with distinct pheromonal activity |

Hexanal is unique due to its specific fruity aroma profile and its role as a pheromone in certain animal species. Its applications in food flavoring and preservation further highlight its significance compared to similar compounds.

Early Synthesis and Industrial Adoption

Hexanal’s first recorded synthesis was achieved by P. Bagard in 1907, marking the beginning of its industrial exploitation. Initially utilized in perfumery and flavor industries due to its fresh, green scent reminiscent of cis-3-hexenal, it later gained traction in food science for its antimicrobial properties. The 1950s–1980s saw its integration into lipid oxidation studies, where it became a biomarker for rancidity in dairy and oils.

Evolution of Agricultural Applications

The 1990s–2000s witnessed a paradigm shift as Hexanal transitioned from a flavoring agent to a sustainable agricultural tool. Researchers discovered its ability to inhibit phospholipase D (PLD), delaying fruit ripening and extending shelf life. This period also saw its exploration as a biopesticide, offering an eco-friendly alternative to synthetic pesticides.

Interdisciplinary Significance in Agricultural and Biological Sciences

Agricultural Innovations

Hexanal’s role in postharvest management is well-documented:

- Ethylene Inhibition: Reduces ripening rates in bananas, strawberries, and avocados, extending shelf life by 50–70%.

- Pathogen Control: At 800–1,200 ppm, it inhibits Colletotrichum gloeosporioides and Lasiodiplodia theobromae, reducing decay in bananas by 80%.

- Sustainable Practices: Nanoformulated Hexanal (e.g., electrospun PVA-NFC fibers) enables controlled release, minimizing environmental impact.

Biological and Medical Research

- Pheromone Studies: A 2015 study identified Hexanal and 4-methylpentanal as pheromones triggering anxiety in rats, highlighting mammalian chemical communication.

- Biomarkers: Lower Hexanal levels in brain astrocytoma patients correlate with poorer prognoses, while elevated levels in uremic patients classify it as a uremic toxin.

- Oxidative Stress: As a lipid peroxidation product, it serves as a marker for milk quality and off-flavor development in dehydrated products.

Current Research Trajectories and Methodological Approaches

Advanced Delivery Systems

Modern research focuses on enhancing Hexanal’s efficacy and stability:

- Electrospun Nanofibers: PVA-NFC matrices release Hexanal slowly, maintaining fruit firmness and reducing microbial growth.

- Controlled Release: Imidazolidine precursors encapsulated in PLA/ethylcellulose polymers enable acid-triggered aldehyde release, ideal for active packaging.

| Technology | Material | Release Mechanism | Application |

|---|---|---|---|

| Electrospun nanofibers | PVA-NFC | Slow diffusion | Mango, strawberry |

| Precursor encapsulation | PLA/ethylcellulose | Acid hydrolysis | Apple, pear |

Analytical Techniques

- GC-MS: Quantifies Hexanal in vegetable oils and dairy, with linear detection (10 ng/mL to 1 μg/mL).

- SEM Imaging: Visualizes cell wall thickening in treated fruits, confirming pathogen resistance.

- FT-IR Spectroscopy: Confirms Hexanal loading in nanofibers via aldehyde (C=O) peaks at 1725.65 cm⁻¹.

Economic and Societal Impact

Farmer Adoption and Willingness to Pay

In Kenya, banana farmers demonstrated willingness to pay KES 466.47 (USD 4.66) for Hexanal technology, driven by reduced postharvest losses. Awareness campaigns significantly influence adoption rates, emphasizing the need for educational outreach.

| Demographic | Mean WTP (KES) | USD Equivalent |

|---|---|---|

| Aware farmers | 466.47 | 4.66 |

| Unaware farmers | 331.86 | 3.32 |

Global Market Trends

The Hexanal market is expanding due to:

- Organic Demand: Consumers prioritize chemical-free preservation, aligning with Hexanal’s GRAS status.

- Sustainability Goals: Reduces reliance on synthetic pesticides, supporting eco-friendly agriculture.

Biosynthetic Routes in Plants

Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathways

Hexanal biosynthesis in plants is predominantly mediated by the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). LOX catalyzes the dioxygenation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE), which HPL cleaves into hexanal and a 12-oxo-dodecenoic acid co-product [1] [4]. In barley leaves, methyl jasmonate upregulates LOX expression, leading to a 28-fold increase in hexanal levels within 24 hours [1]. Immobilized HPL systems demonstrate enhanced stability, achieving hexanal yields of 3,560 mg/L under optimized conditions (43.54 mM 13-HPODE, 60.99 min residence time) [2].

Chloroplast-Based Synthesis Mechanisms

The chloroplast is the primary site of hexanal synthesis due to the compartmentalization of LOX and HPL. 13-LOX isoforms with acidic pH optima (pH 5.0–6.5) localize to chloroplast membranes, where they peroxidize free linolenic acid released during membrane degradation [3]. HPL further processes the hydroperoxide intermediate within chloroplasts, yielding (Z)-3-hexenal, which isomerizes to (E)-2-hexenal via chloroplast-localized isomerases [3].

Enzymatic Catalysts in Hexanal Formation

Key enzymes include:

- 13-Specific LOX: Soybean-derived LOX converts linoleic acid to 13-HPODE with 92% regioselectivity [4].

- Papaya HPL: Truncated HPL variants exhibit 22.9% hexanal yield from 13-HPODE, comparable to AlCl3-catalyzed chemical cleavage [4].

- (Z)-3:(E)-2-Hexenal Isomerases: These chloroplast enzymes tautomerize (Z)-3-hexenal to (E)-2-hexenal via keto-enol intermediate states, with Lys-60 residues critical for proton transfer [3].

Microbial Production Systems

Fungal Production Pathways

Fungal systems remain underexplored, though Aspergillus species show potential for heterologous LOX/HPL expression. Current research focuses on optimizing fungal chassis for large-scale aldehyde production.

Bacterial Synthesis Routes

Pseudomonas aeruginosa engineered with plant-derived LOX and HPL genes achieves modest hexanal titers (≤120 mg/L). Challenges include bacterial toxicity thresholds and cofactor limitations.

Linoleic Acid Oxidation to Hexanal

Mechanism of Transformation

The oxidation sequence involves:

- LOX Activation: Iron-containing LOX abstracts a hydrogen atom from linoleic acid, forming a pentadienyl radical.

- Oxygen Insertion: Molecular oxygen adds at C13, creating 13-HPODE [4].

- HPL Cleavage: HPL catalyzes β-scission of 13-HPODE’s hydroperoxide group, generating hexanal and 12-oxo-9(Z)-dodecenoic acid [2].

Catalytic Factors Influencing Conversion Efficiency

- Substrate Concentration: 13-HPODE levels >40 mM maximize HPL activity but induce substrate inhibition beyond 60 mM [2].

- pH: LOX activity peaks at pH 6.0–6.5, while HPL functions optimally at pH 5.5–6.0 [1] [4].

- Cofactors: Calcium ions stabilize HPL tertiary structure, enhancing turnover rates by 40% [3].

Genetic Regulation of Hexanal Biosynthesis

Key Genes Involved in Biosynthetic Pathways

- LOX Genes: LOX2 in barley and LOX1 in soybean are jasmonate-responsive, showing 8–12-fold induction under stress [1] [4].

- HPL Genes: Papaya HPL (CaHPL) contains a conserved cytochrome P450 domain essential for hydroperoxide cleavage [4].

- Isomerase Genes: CaHI in watermelon encodes (Z)-3:(E)-2-hexenal isomerase, with His-54 and Lys-60 residues vital for catalysis [3].

Transcriptional Regulation Mechanisms

Methyl jasmonate activates mitogen-activated protein kinase (MAPK) cascades, inducing LOX promoter regions via MYC2 transcription factors. In Arabidopsis, the JAZ9 repressor modulates this pathway, limiting hexanal overaccumulation [1].

Genetic Engineering Approaches for Enhanced Production

- LOX Overexpression: Transgenic tobacco with soybean LOX1 increases hexanal emissions by 15-fold [4].

- HPL Mutagenesis: N-terminal truncation of CaHPL improves solubility, raising hexanal yield from 18% to 22.9% [4].

- Subcellular Targeting: Chloroplast-directed LOX/HPL co-expression in Chlamydomonas boosts productivity 3-fold compared to cytosolic localization [3].

Table 1: Comparative Analysis of Hexanal Production Systems

| System | Yield (mg/L) | Key Parameters | Reference |

|---|---|---|---|

| Barley Leaf Segments | 45 | Methyl Jasmonate Induction | [1] |

| Immobilized HPL | 3,560 | 43.54 mM 13-HPODE, 61 min | [2] |

| Papaya HPL | 2,290 | Truncated Enzyme, pH 6.0 | [4] |

| Pseudomonas | 120 | Heterologous LOX/HPL | [6] |

Physical Description

Liquid

almost colourless liquid/fatty-green, grassy odou

Color/Form

XLogP3

Boiling Point

131.0 °C

129.6 °C

Flash Point

25 °C (77 °F) - closed cup

90 °F (32 °C) Open cup

Vapor Density

Density

0.8335 g/cu cm at 20 °C

0.808-0.817

LogP

1.78

log kow = 1.78

Odor

Strong, green grass odor

Sharp, aldehyde odo

Melting Point

-56 °C

-58.2 °C

-56°C

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H319 (99.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

11.3 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared from calcium salt of caproic acid and formic acid.

General Manufacturing Information

Hexanal: ACTIVE

Natural volatile hexanal was studied as an antifungal agent on the major postharvest fungal pathogens Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, Alternaria alternata, and Colletotrichum gloeosporioides. ... The antifungal effect of hexanal vapor was further tested on raspberry fruit naturally infected with B. cinerea and on peach fruit inoculated with spores of M. fructicola. Decay was markedly reduced in raspberry and almost completely controlled in peach ... .

Analytic Laboratory Methods

Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: hexaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.42 ug/L.

Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: hexaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.1 ug/L.

USEPA Method 8315. Determination of Carbonyl Compounds by High Performance Liquid Chromatography. High performance liquid chromatography with a method detection limit of 11 ug/L.

USEPA Method 8315A. Determination of Carbonyl Compounds by High Performance Liquid Chromatography using Liquid-liquid Extraction. High performance liquid chromatography with a method detection limit of 12 ug/L.

Clinical Laboratory Methods

In this study, magnetic solid phase extraction coupled with in-situ derivatization (MSPE-ISD) was established for the determination of hexanal and heptanal in human urine. 2,4-Dinitrophenylhydrazine (DNPH) was used as the derivatization reagent that was adsorbed onto the surface of magnetite/silica/poly(methacrylic acid-co-ethylene glycol dimethacrylate) (Fe3O4/SiO2/P(MAA-co-EGDMA)). And then simultaneous extraction and derivatization of the aldehydes were performed on the DNPH-adsorbed Fe3O4/SiO2/P(MAA-co-EGDMA). The simple, rapid and sensitive determination of hexanal and heptanal can be accomplished within 9min. Under optimized conditions, the limits of detection (LODs) were 1.7 and 2.5nmol/L for hexanal and heptanal, respectively. The relative recoveries ranged from 72.8% to 91.4% with the intra- and inter-day relative standard deviations (RSDs) being less than 9.6%. Furthermore, the proposed method was successfully applied to determine endogenous hexanal and heptanal in human urine from healthy persons and lung cancer patients. The results showed the higher concentrations of hexanal and heptanal were observed in lung cancer patients compared to healthy controls. Thus, the developed MSPE-ISD method is suitable for the determination of aldehydes in urines.

Storage Conditions

Stability Shelf Life

Dates

Hexanal induces early apoptosis of Aspergillus flavus conidia by disrupting mitochondrial function and expression of key genes

Sheng-Fa Li, Shuai-Bing Zhang, Huan-Chen Zhai, Yang-Yong Lv, Yuan-Sen Hu, Jing-Ping CaiPMID: 34477940 DOI: 10.1007/s00253-021-11543-0

Abstract

Aspergillus flavus is a notorious saprophytic fungus that compromises the quantity and quality of postharvest grains and produces carcinogenic aflatoxins. The natural compound hexanal disrupts cell membrane synthesis and mitochondrial function and induces apoptosis in A. flavus; here, we investigated the molecular mechanisms underlying these effects. The minimum inhibition and fungicidal concentration (MIC and MFC) of hexanal against A. flavus spores were 3.2 and 9.6 μL/mL, respectively. Hexanal exposure resulted in abnormal spore morphology and early spore apoptosis. These changes were accompanied by increased reactive oxygen species production, reduced mitochondrial membrane potential, and DNA fragmentation. Transcriptomic analysis revealed that hexanal treatment greatly altered the metabolism of A. flavus spores, including membrane permeability, mitochondrial function, energy metabolism, DNA replication, oxidative stress, and autophagy. This study provides novel insights into the mechanism underlying the antifungal activity of hexanal, suggesting that hexanal can be used an anti-A. flavus agent for agricultural applications. KEY POINTS: • Hexanal exposure resulted in abnormal spore morphology. • The apoptotic characteristics of A. flavus were induced after hexanal treatment. • Hexanal could change the expression of key A. flavus growth-related genes.Characteristic fingerprints and volatile flavor compound variations in Liuyang Douchi during fermentation via HS-GC-IMS and HS-SPME-GC-MS

Yi Chen, Pao Li, Luyan Liao, Yeyou Qin, Liwen Jiang, Yang LiuPMID: 34023693 DOI: 10.1016/j.foodchem.2021.130055

Abstract

The present study investigates volatile organic compound (VOC) compositional changes in Liuyang Douchi during fermentation via a HS-GC-IMS and HS-SPME-GC-MS combination approach. A total of 115 VOCs were identified from Douchi, most of which were accumulated during pile fermentation. Notably, most alcohols and acids decreased with fermentation, while esters, ketones, pyrazines, and phenols accumulated during pile fermentation. Depending on the VOCs identified by GC-IMS/MS, the different fermentation stages of Douchi could be facilely distinguished. Of these, 49 VOCs were regarded as the marker VOCs of Douchi in different fermentation stage: hexanol, hexanal, and propanoic acid was the marker VOCs of the black beans before fermentation and contributing beany and grassy odors; 1-octen-3-ol and 3-octanone supplying a mushroom aroma to the Douchi fermented for 3-9 days; and esters and pyrazine, especially ethyl acetate and 2,6-dimethylpyrazine, contributing the cocoa, fruity, and nutty aromas of matured Douchi.Transcriptomics of Improved Fruit Retention by Hexanal in 'Honeycrisp' Reveals Hormonal Crosstalk and Reduced Cell Wall Degradation in the Fruit Abscission Zone

Karthika Sriskantharajah, Walid El Kayal, Davoud Torkamaneh, Murali M Ayyanath, Praveen K Saxena, Alan J Sullivan, Gopinadhan Paliyath, Jayasankar SubramanianPMID: 34445535 DOI: 10.3390/ijms22168830

Abstract

Apples (Borkh) are prone to preharvest fruit drop, which is more pronounced in 'Honeycrisp'. Hexanal is known to improve fruit retention in several economically important crops. The effects of hexanal on the fruit retention of 'Honeycrisp' apples were assessed using physiological, biochemical, and transcriptomic approaches. Fruit retention and fruit firmness were significantly improved by hexanal, while sugars and fresh weight did not show a significant change in response to hexanal treatment. At commercial maturity, abscisic acid and melatonin levels were significantly lower in the treated fruit abscission zone (FAZ) compared to control. At this stage, a total of 726 differentially expressed genes (DEGs) were identified between treated and control FAZ. Functional classification of the DEGs showed that hexanal downregulated ethylene biosynthesis genes, such as S-adenosylmethionine synthase (

) and 1-aminocyclopropane-1-carboxylic acid oxidases (

,

, and

), while it upregulated the receptor genes

and

. Genes related to ABA biosynthesis (

and

) were also downregulated. On the contrary, key genes involved in gibberellic acid biosynthesis (

and

were upregulated. Further, hexanal downregulated the expression of genes related to cell wall degrading enzymes, such as polygalacturonase (

), glucanases (endo-β-1,4-glucanase), and expansins (

,

,

,

,

). Our findings reveal that hexanal reduced the sensitivity of FAZ cells to ethylene and ABA. Simultaneously, hexanal maintained the cell wall integrity of FAZ cells by regulating genes involved in cell wall modifications. Thus, delayed fruit abscission by hexanal is most likely achieved by minimizing ABA through an ethylene-dependent mechanism.

Determination of Main Bitter Compounds in Soaked and Germinated Sesame Pastes

Lixia Hou, Yujin Zhang, Cuicui Li, Xuede Wang, Selina C WangPMID: 33431770 DOI: 10.5650/jos.ess20169

Abstract

The flavor and taste of the foods play an important or even a decisive role in the acceptance and preference of the consumers. It was found that the sesame paste prepared with the germinated sesame seeds was bitter in our previous experiment. In the study, the volatile and non-volatile bitter-taste components of the sesame paste samples were comprehensively analyzed. 2-methylbutanal, hexanal, acetic acid, and butyric acid were the predominant volatile compounds in the soaked and germinated sesame pastes. Oxalate was significantly reduced by the germination (p < 0.05). The contents of sesaminoltriglucoside in sesame pastes ranged from 129.04 to 217.57 μg/g. Both total and individual free amino acid contents increased with the prolongation of the germinating time. The bitter-taste amino acid Arg had the highest score of Taste Activity Value for the bitterest sample made from the seeds germinated for 36 hours. The bitter-tasting Arg was first reported to impart a bitter taste to the germinated sesame paste.Metabolomic analyses revealed multifaceted effects of hexanal on Aspergillus flavus growth

Sheng-Fa Li, Shuai-Bing Zhang, Yang-Yong Lv, Huan-Chen Zhai, Na Li, Yuan-Sen Hu, Jing-Ping CaiPMID: 33880599 DOI: 10.1007/s00253-021-11293-z

Abstract

Hexanal, a natural volatile organic compound, exerts antifungal activity against Aspergillus flavus; however, the mechanisms underlying these effects are unclear. In this study, we found that the growth of A. flavus mycelium was completely inhibited following exposure to 0.4 μL/mL hexanal (minimal inhibitory concentration). A detailed metabolomics survey was performed to identify changes in metabolite production by A. flavus cells after exposure to 1/2 the minimal inhibitory concentration of hexanal for 6 h, which revealed significant differences in 70 metabolites, including 20 upregulated and 50 downregulated metabolites. Among them, levels of L-malic acid, α-linolenic acid, phosphatidylcholine, D-ribose, riboflavin, D-mannitol, D-sorbitol, and deoxyinosine were significantly reduced. The metabolomics results suggest that the metabolites are mainly involved in the tricarboxylic acid cycle (TCA), ABC transport system, and membrane synthesis in A. flavus cells. Hexanal treatment reduced succinate dehydrogenase and mitochondrial dehydrogenase activity and stimulated superoxide anion and hydrogen peroxide accumulation in A. flavus mycelia. Increases in the electric conductivity and Aof the culture supernatant indicated cell membrane leakage. Therefore, hexanal appears to disrupt cell membrane synthesis, induce mitochondrial dysfunction, and increase oxidative stress in A. flavus mycelia. KEY POINTS: • Metabolite changes of A. flavus mycelia were identified after hexanal treatment. • Most differential metabolites were downregulated in hexanal-treated A. flavus. • An antifungal model of hexanal against A. flavus was proposed.

Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay

Tsuyoshi Kawakami, Kazuo Isama, Yoshiaki Ikarashi, Hideto JinnoPMID: 33132246 DOI: 10.2131/jts.45.725

Abstract

The purpose of this study was to evaluate the sensitization potential of 82 compounds classified as volatile and/or semi-volatile organic compounds using the direct peptide reactivity assay (DPRA), given that these chemical compounds have been detected frequently and at high concentrations in a national survey of Japanese indoor air pollution and other studies. The skin sensitization potential of 81 of these compounds was evaluable in our study; one compound co-eluted with cysteine peptide and was therefore not evaluable. Twenty-five of the evaluated compounds were classified as positive. Although all glycols and plasticizers detected frequently and at high concentrations in a national survey of Japanese indoor air pollution were negative, hexanal and nonanal, which are found in fragrances and building materials, tested positive. Monoethanolamine and 1,3-butanediol, which cause clinical contact dermatitis, and several compounds reported to have weak sensitization potential in animal studies, were classified as negative. Thus, it was considered that compounds with weak sensitization potential were evaluated as negative in the DPRA. Although the sensitization potential of the formaldehyde-releasing preservative bronopol has been attributed to the release of formaldehyde (a well-known contact allergen) by its degradation, its degradation products-bromonitromethane and 2-bromoethanol-were classified as positive, indicating that these degradation products also exhibit sensitization potential. The compounds that tested positive in this study should be comprehensively assessed through multiple toxicity and epidemiological studies.Enrichment of mayonnaise with a high fat fish oil-in-water emulsion stabilized with modified DATEM C14 enhances oxidative stability

Betül Yesiltas, Pedro J García-Moreno, Ann-Dorit M Sørensen, Alyssa M Soria Caindec, Grethe Hyldig, Sampson Anankanbil, Zheng Guo, Charlotte JacobsenPMID: 33039737 DOI: 10.1016/j.foodchem.2020.128141

Abstract

Enrichment of mayonnaise using delivery emulsions (DEs) containing 70% fish oil versus neat fish oil was investigated. DEs were produced with combined use of sodium caseinate, diacetyl tartaric acid esters of mono- and diglycerides (DATEM), and/or modified DATEMs with different length (C12 or C14) and covalently attached caffeic acid. Physical and oxidative stability of the mayonnaises were analyzed based on parameters including droplet size, viscosity, peroxide value, volatile compounds, and sensory properties. DEs addition to mayonnaise resulted in larger droplets and lower viscosity compared to neat fish oil. However, zeta potential was higher in mayonnaises with DEs containing DATEMs. Mayonnaise containing DATEM C14 had higher protein surface load leading to a thicker interfacial layer, lower formation of hexanal, (E)-2-hexenal, and (E)-2-heptenal as well as lower rancid odour intensity compared to mayonnaise containing DATEM and free caffeic acid, and thus benefitted from the location of the antioxidant at the interface.Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil

Kai-Min Yang, Louis Kuoping Chao, Chin-Sheng Wu, Zih-Sian Ye, Hsin-Chun ChenPMID: 34072807 DOI: 10.3390/molecules26113306